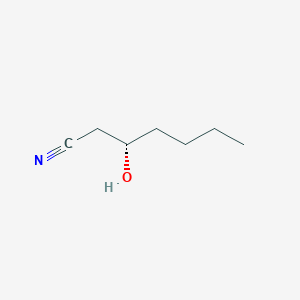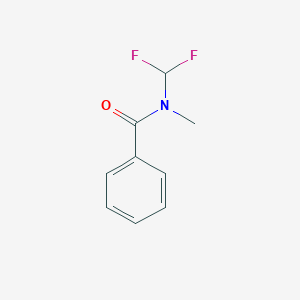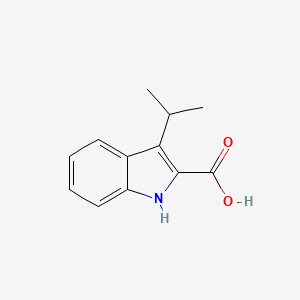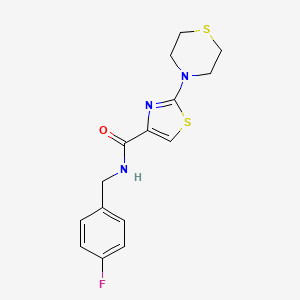![molecular formula C18H36O2Si2 B12619354 1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one CAS No. 917989-60-7](/img/structure/B12619354.png)
1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one is a complex organic compound that features both silyl and alkyne functional groups
Preparation Methods
The synthesis of 1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole . The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyl(dimethyl)silyl chloride in methylene chloride with imidazole as a catalyst.
Introduction of Alkyne Group: The alkyne group is introduced through a Horner–Wadsworth–Emmons olefination using diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate.
Formylation: The formyl group is introduced using n-butyllithium and dimethylformamide in anhydrous tetrahydrofuran at low temperatures.
Chemical Reactions Analysis
1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: The silyl groups can be substituted using nucleophiles such as fluoride ions, which cleave the silyl ether bonds.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It serves as a precursor for synthesizing more complex molecules, including biologically active natural products.
Material Science: The unique properties of the silyl and alkyne groups make it useful in developing new materials with specific characteristics.
Biological Studies: It is used in the synthesis of compounds that have potential anticancer, anti-inflammatory, and other biological activities.
Mechanism of Action
The mechanism of action of 1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one involves its ability to undergo various chemical transformations. The silyl groups provide stability and protection to reactive sites, while the alkyne group allows for further functionalization through reactions like cycloaddition .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl(dimethyl)silyloxyacetaldehyde: This compound also features a silyl ether group and is used in similar synthetic applications.
(1-tert-Butylvinyloxy)trimethylsilane: Another silyl ether compound used in organic synthesis.
1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one stands out due to its unique combination of silyl and alkyne groups, which provide both stability and reactivity, making it a versatile tool in organic synthesis and material science .
Properties
CAS No. |
917989-60-7 |
|---|---|
Molecular Formula |
C18H36O2Si2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxy-9-trimethylsilylnon-8-yn-4-one |
InChI |
InChI=1S/C18H36O2Si2/c1-18(2,3)22(7,8)20-15-12-14-17(19)13-10-9-11-16-21(4,5)6/h9-10,12-15H2,1-8H3 |
InChI Key |
AAVOQWTVFGXRCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC(=O)CCCC#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)-](/img/structure/B12619275.png)
![2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one](/img/structure/B12619290.png)


![4-{4-[(2-Ethylhexyl)oxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12619310.png)


![2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12619320.png)
![3-Bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12619325.png)
![3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide](/img/structure/B12619327.png)
![4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12619330.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(2-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619346.png)
![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12619349.png)
![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one](/img/structure/B12619362.png)
